4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol
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Overview
Description
4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol is an organic compound with a complex structure that includes a hydroxycyclohexyl group, a methyl group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Hydroxycyclohexyl Group: This step involves the hydroxylation of cyclohexane to form 1-hydroxycyclohexane.
Attachment of the Hydroxycyclohexyl Group to the Phenol Ring: This can be achieved through a Friedel-Crafts alkylation reaction, where the hydroxycyclohexyl group is attached to the phenol ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydroxycyclohexyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3) and an appropriate electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol involves its interaction with specific molecular targets. The hydroxycyclohexyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenol ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((1-Hydroxycyclohexyl)methyl)amino)methylbenzonitrile
- 4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylbenzoic acid
Uniqueness
4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[(1-hydroxycyclohexyl)methylamino]-3-methylphenol |
InChI |
InChI=1S/C14H21NO2/c1-11-9-12(16)5-6-13(11)15-10-14(17)7-3-2-4-8-14/h5-6,9,15-17H,2-4,7-8,10H2,1H3 |
InChI Key |
KADBTNIZEDIIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NCC2(CCCCC2)O |
Origin of Product |
United States |
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